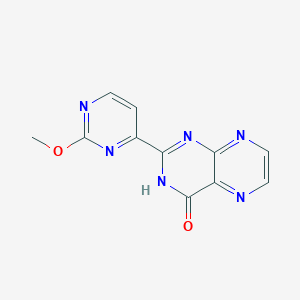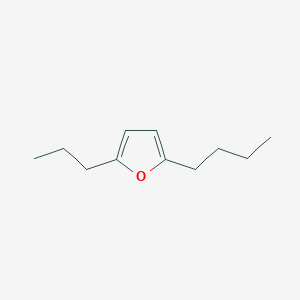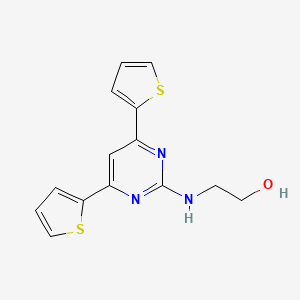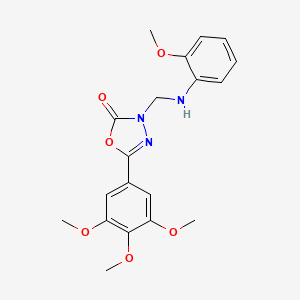
N-(2-Styryloxazol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Styryloxazol-5-yl)acetamide is an organic compound with the molecular formula C13H12N2O2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Styryloxazol-5-yl)acetamide typically involves the reaction of 2-styryloxazole with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
N-(2-Styryloxazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated heterocyclic system.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the styryl group or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can produce more saturated heterocyclic compounds.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.
作用機序
The mechanism of action of N-(2-Styryloxazol-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and styryl group can participate in various binding interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
N-(2-Styryloxazol-5-yl)acetamide: Unique due to the presence of both an oxazole ring and a styryl group.
N-(2-Styryloxazol-5-yl)benzamide: Similar structure but with a benzamide group instead of an acetamide group.
N-(2-Styryloxazol-5-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C13H12N2O2 |
|---|---|
分子量 |
228.25 g/mol |
IUPAC名 |
N-[2-[(E)-2-phenylethenyl]-1,3-oxazol-5-yl]acetamide |
InChI |
InChI=1S/C13H12N2O2/c1-10(16)15-13-9-14-12(17-13)8-7-11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16)/b8-7+ |
InChIキー |
PDMCCQUISIKXGC-BQYQJAHWSA-N |
異性体SMILES |
CC(=O)NC1=CN=C(O1)/C=C/C2=CC=CC=C2 |
正規SMILES |
CC(=O)NC1=CN=C(O1)C=CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


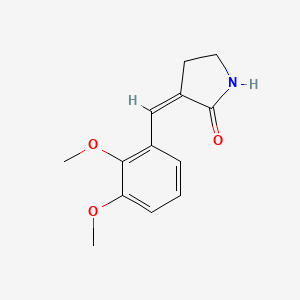

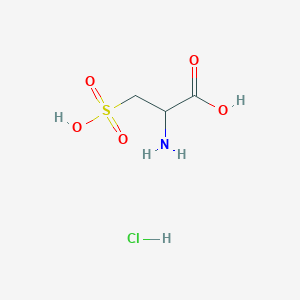
![3-Chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12909742.png)

![3-(4-(Benzyloxy)phenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12909747.png)
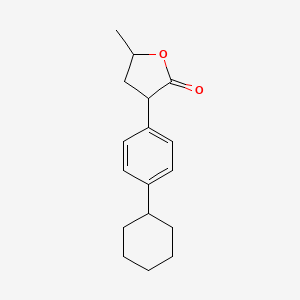
![4-Chloro-2-ethyl-5-[(4-fluorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12909755.png)

